molecular formula C24H19N3O5 B11557596 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11557596
M. Wt: 429.4 g/mol
InChI Key: WDEGLZRRNXNARA-LANDMKISSA-N
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Description

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions, such as coupling with benzamide derivatives, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The pathways involved often include modulation of signaling cascades that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research domains.

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H19N3O5/c28-19-8-4-5-17(11-19)14-25-27-24(30)20(26-23(29)18-6-2-1-3-7-18)12-16-9-10-21-22(13-16)32-15-31-21/h1-14,28H,15H2,(H,26,29)(H,27,30)/b20-12+,25-14+

InChI Key

WDEGLZRRNXNARA-LANDMKISSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=CC=C3)O)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=CC=C3)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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